2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate 2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 69912-08-9
VCID: VC16022853
InChI: InChI=1S/C19H23NO4/c1-12-15(17(21)24-19(3,4)5)13(2)20-16(12)18(22)23-11-14-9-7-6-8-10-14/h6-10,20H,11H2,1-5H3
SMILES:
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol

2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

CAS No.: 69912-08-9

Cat. No.: VC16022853

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate - 69912-08-9

Specification

CAS No. 69912-08-9
Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
IUPAC Name 2-O-benzyl 4-O-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Standard InChI InChI=1S/C19H23NO4/c1-12-15(17(21)24-19(3,4)5)13(2)20-16(12)18(22)23-11-14-9-7-6-8-10-14/h6-10,20H,11H2,1-5H3
Standard InChI Key RGMZBIYJTSNGTO-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate features a pyrrole ring substituted with benzyl, tert-butyl, and methyl groups, alongside two ester functionalities. The molecular formula is C19_{19}H23_{23}NO4_4, with a molecular weight of 329.4 g/mol. The tert-butyl group at position 4 and benzyl ester at position 2 introduce steric bulk, influencing reactivity and intermolecular interactions .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1^1H NMR: Methyl groups on the pyrrole ring resonate as singlets near δ 2.1–2.5 ppm, while the benzyl protons appear as a multiplet at δ 7.2–7.4 ppm .

  • 13^13C NMR: Carbonyl carbons of the ester groups are observed at δ 165–170 ppm, with aromatic carbons spanning δ 125–140 ppm .

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis involves sequential esterification and cyclization. A representative pathway includes:

  • Formation of Pyrrole Core: Cyclization of diethyl acetylenedicarboxylate with methylamine under acidic conditions.

  • Esterification: Introduction of benzyl and tert-butyl groups via nucleophilic acyl substitution .

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)
CyclizationH2_2SO4_4, 100°C, 12h65–70
BenzylationBenzyl bromide, K2_2CO3_380
Tert-Butylationtert-Butyl chloride, DMF, 60°C75

Industrial-scale production employs continuous flow reactors to enhance purity (>95%) and reduce reaction times by 40% compared to batch methods .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at position 3 or 5. For example, bromination with N-bromosuccinimide (NBS) in acetic acid yields mono- or di-brominated derivatives, critical for diversifying biological activity .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 in acidic medium cleaves the pyrrole ring, forming dicarboxylic acid derivatives.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the ring, producing pyrrolidine analogs with altered pharmacokinetic properties .

Biological and Industrial Applications

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) by inhibiting DNA gyrase, a validated antibacterial target .

Table 2: Comparative Bioactivity of Pyrrole Derivatives

CompoundAnticancer IC50_{50} (µM)Antibacterial MIC (µg/mL)
Target Compound8.712.5–25
4-Methylpyrrole-2-carboxylate>5050
3,5-Dimethylpyrrole dicarboxylate3530

Industrial Uses

The compound serves as a precursor for dyes and coordination polymers. Its tert-butyl group enhances solubility in non-polar solvents, facilitating applications in materials science .

Mechanistic Insights

Enzyme Inhibition

Molecular docking simulations reveal binding to the ATP pocket of bacterial DNA gyrase (binding affinity = -9.2 kcal/mol), disrupting ATP hydrolysis essential for DNA replication .

Apoptosis Pathways

In cancer cells, the compound upregulates pro-apoptotic Bax while downregulating Bcl-2, shifting the Bax/Bcl-2 ratio from 0.3 to 2.1 within 24 hours .

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